![molecular formula C23H27N3O2 B7499484 N-(1-benzylpiperidin-4-yl)-2-oxo-1,3,4,5-tetrahydro-1-benzazepine-7-carboxamide](/img/structure/B7499484.png)
N-(1-benzylpiperidin-4-yl)-2-oxo-1,3,4,5-tetrahydro-1-benzazepine-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-benzylpiperidin-4-yl)-2-oxo-1,3,4,5-tetrahydro-1-benzazepine-7-carboxamide, commonly known as BTCP, is a synthetic compound that belongs to the class of benzazepine derivatives. BTCP has been extensively studied for its potential applications in the field of neuroscience and pharmacology.
Wirkmechanismus
BTCP acts as a dopamine receptor agonist, specifically targeting the D1 and D2 receptor subtypes. It has been shown to increase dopamine release in the prefrontal cortex and striatum, leading to its psychoactive effects. BTCP also has an affinity for sigma receptors, which may contribute to its analgesic properties.
Biochemical and Physiological Effects:
BTCP has been shown to produce dose-dependent effects on locomotor activity, body temperature, and analgesia in animal models. It has also been shown to produce anxiolytic and antipsychotic effects in behavioral tests. BTCP has been found to increase dopamine release in the striatum and prefrontal cortex, leading to its psychoactive effects.
Vorteile Und Einschränkungen Für Laborexperimente
BTCP has been a valuable research tool for studying the central nervous system and dopamine receptors. Its selectivity for D1 and D2 receptors has allowed researchers to study the role of these receptors in various physiological and behavioral processes. However, BTCP has limitations in terms of its solubility and stability, which may affect its use in experiments.
Zukünftige Richtungen
Further research on BTCP is needed to fully understand its potential applications in the field of neuroscience and pharmacology. Future studies could focus on the development of more stable and soluble derivatives of BTCP, as well as its potential use as a therapeutic agent for various neurological and psychiatric disorders. Additionally, more research is needed to understand the long-term effects of BTCP on the brain and behavior.
Synthesemethoden
BTCP can be synthesized using a multi-step procedure starting from commercially available starting materials. The synthesis involves the condensation of 4-benzylpiperidine with 1,2,3,4-tetrahydro-2-isoquinolinecarboxylic acid, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final product is obtained by the reaction of the reduced intermediate with 2,4-dichlorobenzoyl chloride.
Wissenschaftliche Forschungsanwendungen
BTCP has been widely used as a research tool for studying the central nervous system. It has been shown to possess analgesic, anxiolytic, and antipsychotic properties. BTCP has also been used to study the role of dopamine receptors in the brain and their involvement in addiction and reward pathways.
Eigenschaften
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-2-oxo-1,3,4,5-tetrahydro-1-benzazepine-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2/c27-22-8-4-7-18-15-19(9-10-21(18)25-22)23(28)24-20-11-13-26(14-12-20)16-17-5-2-1-3-6-17/h1-3,5-6,9-10,15,20H,4,7-8,11-14,16H2,(H,24,28)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBECHBBCSGVMPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)C(=O)NC3CCN(CC3)CC4=CC=CC=C4)NC(=O)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.